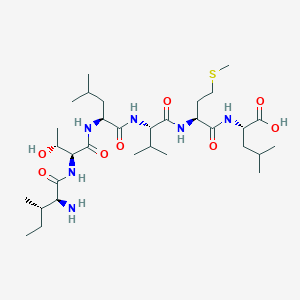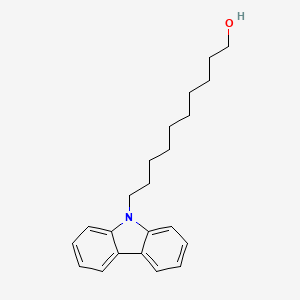![molecular formula C26H16N4O6 B14250082 4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one CAS No. 228086-33-7](/img/structure/B14250082.png)
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one is a complex organic compound characterized by the presence of nitrophenyl and phthalazinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenol with 4-bromonitrobenzene to form 4-(4-nitrophenoxy)nitrobenzene. This intermediate is then reacted with 4-nitrophenylhydrazine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction parameters.
化学反応の分析
Types of Reactions
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Reduction: 4-[4-(4-Aminophenoxy)phenyl]-2-(4-aminophenyl)phthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
科学的研究の応用
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its complex structure and functional groups.
作用機序
The mechanism of action of 4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions .
類似化合物との比較
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share a similar nitrophenoxyphenyl structure but differ in the triazole moiety.
Nitroscanate: An anthelmintic drug with a similar nitrophenoxy structure but different functional groups.
Uniqueness
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other nitrophenoxy derivatives.
特性
CAS番号 |
228086-33-7 |
|---|---|
分子式 |
C26H16N4O6 |
分子量 |
480.4 g/mol |
IUPAC名 |
4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1-one |
InChI |
InChI=1S/C26H16N4O6/c31-26-24-4-2-1-3-23(24)25(27-28(26)18-7-9-19(10-8-18)29(32)33)17-5-13-21(14-6-17)36-22-15-11-20(12-16-22)30(34)35/h1-16H |
InChIキー |
WPQKZHQRJOIRAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


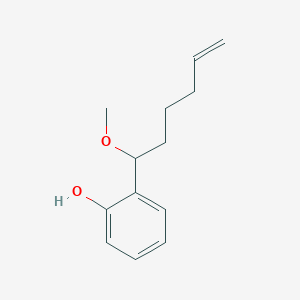
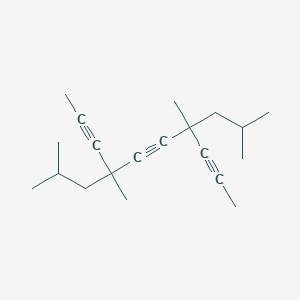
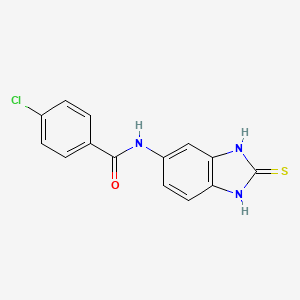
![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
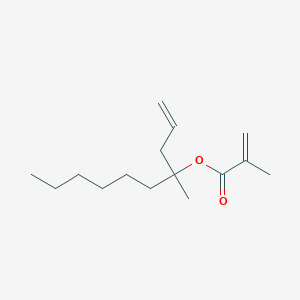
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)

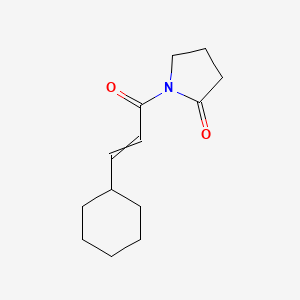
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)

![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
